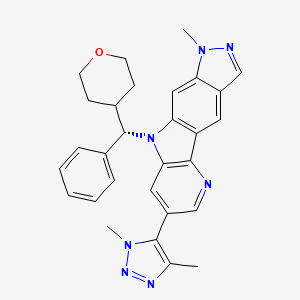

NHWD-870

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3,5-dimethyltriazol-4-yl)-12-methyl-8-[(S)-oxan-4-yl(phenyl)methyl]-3,8,12,13-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,13,15-heptaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N7O/c1-18-28(35(3)33-32-18)22-14-26-27(30-16-22)23-13-21-17-31-34(2)24(21)15-25(23)36(26)29(19-7-5-4-6-8-19)20-9-11-37-12-10-20/h4-8,13-17,20,29H,9-12H2,1-3H3/t29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSCCGUMGIFOSI-GDLZYMKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3C(C5CCOCC5)C6=CC=CC=C6)C=C7C(=C4)C=NN7C)N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3[C@@H](C5CCOCC5)C6=CC=CC=C6)C=C7C(=C4)C=NN7C)N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of NHWD-870 in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHWD-870 is a potent and selective, orally active small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] Specifically, it targets the bromodomains of BRD2, BRD3, BRD4, and BRDT, which are crucial "readers" of epigenetic marks, recognizing acetylated lysine residues on histones and other proteins.[1] By disrupting this interaction, this compound modulates the transcription of key oncogenes and other genes involved in cancer cell proliferation, survival, and immune evasion. This technical guide provides a comprehensive overview of the mechanism of action of this compound in various cancer types, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: BET Inhibition

This compound exerts its anti-cancer effects primarily through the inhibition of the BET family of proteins, with a particularly high potency against BRD4. This inhibition leads to the downregulation of key oncogenes, most notably c-MYC, which is a master regulator of cell proliferation and is frequently dysregulated in a wide range of human cancers.[1][4] The depletion of phosphorylated BRD4 and c-MYC is a central event in the molecular mechanism of this compound.[4]

Quantitative Efficacy Data

The pre-clinical efficacy of this compound has been demonstrated across various cancer models, both in vitro and in vivo. The following tables summarize the key quantitative data available.

| Parameter | Value | Target/Cell Line | Reference |

| IC50 | 2.7 nM | BRD4 | [2] |

| IC50 | 2.46 nM | A375 Melanoma Cells | [2] |

| IC50 | 1.579 nM | Small Cell Lung Cancer (SCLC) Cells | [5] |

| hERG Inhibition IC50 | 5.4 µM | hERG Channel | [2] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cancer Model | Treatment | Outcome | Reference |

| H526 SCLC Xenograft | 3 mg/kg/day (oral) | Tumor regression | [1] |

| A2780 Ovarian Cancer Xenograft | Not specified | Strong tumor regression | [1] |

| TMD8 Large B-cell Lymphoma Xenograft | Not specified | Stronger tumor suppression than Ibrutinib | [1] |

| B16F10 Melanoma Syngeneic Model | Not specified | Strong tumor inhibition | [1] |

| A375 Melanoma Xenograft | Not specified | Strong tumor inhibition, slightly better than BMS-986158 | [1] |

| Melanoma Patient-Derived Xenograft (PDX) | Not specified | Strong tumor inhibition | [1] |

| ES-2 Ovarian Cancer Xenograft | Not specified | Strong tumor-suppressive effects | [1] |

| MDA-MB-231 Triple-Negative Breast Cancer Xenograft | Not specified | Strong tumor-suppressive effects | [1] |

| Non-Small Cell Lung Cancer (NSCLC) Xenograft | Combination with anti-PD-L1 | Robust efficacy in inhibiting tumor growth and prolonged survival |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Key Signaling Pathways Modulated by this compound

This compound impacts multiple signaling pathways crucial for cancer progression. These include direct effects on tumor cells and indirect effects on the tumor microenvironment.

Direct Anti-Tumor Cell Effects

This compound directly inhibits cancer cell growth and induces apoptosis by downregulating several key signaling pathways:

-

PDGFRβ, MEK1/2, and STAT1/MYC Signaling: In various cancer settings, this compound has been shown to inhibit tumor cell growth by downregulating these critical pathways involved in proliferation and survival.[1][3]

-

BRD4/STRADA/CCND1 Axis in SCLC: In Small Cell Lung Cancer, this compound's anti-tumor activity is primarily mediated through the regulation of the BRD4/STRADA/CCND1 axis. This leads to the inhibition of the G1 to S phase transition in the cell cycle, ultimately causing cell cycle arrest and apoptosis.

Modulation of the Tumor Microenvironment

A significant aspect of this compound's mechanism of action is its ability to modulate the tumor microenvironment, particularly by targeting Tumor-Associated Macrophages (TAMs).

-

Inhibition of TAM Proliferation via the BRD4/HIF1α/CSF1 Axis: this compound reduces the number of TAMs within the tumor.[1] It achieves this by downregulating the expression of Colony-Stimulating Factor 1 (CSF1) in tumor cells.[4] Mechanistically, this compound-mediated inhibition of BRD4 leads to a decrease in the expression of Hypoxia-Inducible Factor 1-alpha (HIF1α), which is a key transcriptional regulator of the CSF1 gene.[4][6] The subsequent reduction in CSF1 secretion from cancer cells inhibits the proliferation of TAMs.[1][4]

Synergy with Immune Checkpoint Inhibitors

Preclinical studies have demonstrated that this compound can synergize with immune checkpoint inhibitors, such as anti-PD-L1 antibodies, to enhance anti-tumor immunity. This is achieved through:

-

Downregulation of PD-L1: this compound treatment leads to a decrease in the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells.

-

Increased T-cell Infiltration: The combination therapy results in a significant increase in the infiltration of CD4+ and CD8+ T-cells into the tumor microenvironment. A case report in a patient with NUT carcinoma treated with this compound monotherapy also revealed enhanced activity of effector CD8+ T-cells and suggested that the drug may facilitate T-cell recruitment into the tumor microenvironment.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies on this compound are not publicly available in the provided search results. However, based on the cited methodologies, generalized protocols for the key experiments are outlined below.

Cell Viability Assays (e.g., MTT, alamarBlue)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Reagent Incubation: Add the viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the drug concentration and fitting the data to a dose-response curve.

Western Blotting

-

Protein Extraction: Lyse treated and untreated cancer cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., BRD4, c-MYC, p-BRD4, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously inject a specified number of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm3).

-

Drug Administration: Randomize the mice into control and treatment groups. Administer this compound orally at the specified dose and schedule.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).

Conclusion

This compound is a promising BET inhibitor with a multi-faceted mechanism of action against various cancers. Its ability to directly target cancer cell proliferation and survival, coupled with its modulation of the tumor microenvironment and synergy with immunotherapy, positions it as a strong candidate for further clinical development. The quantitative data from preclinical studies demonstrate its high potency and efficacy. Future research should focus on elucidating the full spectrum of its molecular targets and resistance mechanisms to optimize its therapeutic application.

References

- 1. Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The BET Inhibitor NHWD-870: A Comprehensive Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHWD-870 is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant promise in preclinical cancer models. This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways it modulates.

Core Concepts: BET Proteins and Their Role in Cancer

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, which in turn recruits transcriptional machinery to specific gene promoters and enhancers. In many cancers, BET proteins, particularly BRD4, are involved in the upregulation of key oncogenes such as MYC, leading to uncontrolled cell proliferation and tumor growth. By competitively binding to the acetyl-lysine binding pockets of BET proteins, inhibitors like this compound can displace them from chromatin, thereby downregulating the expression of these oncogenes and inducing anti-tumor effects.

Discovery and Preclinical Profile of this compound

This compound was developed as a highly potent and selective BET inhibitor. Preclinical studies have demonstrated its efficacy across a range of cancer types, including small cell lung cancer, triple-negative breast cancer, and ovarian cancer.

Quantitative Data Summary

| Parameter | Value | Cell Line / Model | Reference |

| BET Binding Affinity (IC50) | |||

| BRD2, BRD3, BRD4, BRDT | 2.7 nM | Biochemical Assay | [1] |

| In Vitro Cell Viability (IC50) | |||

| A375 (Melanoma) | 2.46 nM | 5-day assay | [1] |

| Inhibition of Downstream Targets | |||

| BRD4 Phosphorylation & c-MYC Expression | Inhibition observed at 10 nM | A375 cells (24 hours) | [1] |

| Off-Target Activity | |||

| hERG Channel Inhibition (IC50) | 5.4 µM | Electrophysiology Assay | [1] |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition | Strong anti-tumor activity | H526 (SCLC) & A2780 (Ovarian) xenograft models | [1] |

| Dosage for Tumor Regression | 3 mg/kg (p.o.) | H526 SCLC xenograft model | [2] |

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted mechanism:

-

Direct Tumor Cell Inhibition: By inhibiting BRD4, this compound downregulates the expression of the oncogene c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.[1]

-

Modulation of the Tumor Microenvironment: this compound has been shown to reduce the number of tumor-associated macrophages (TAMs) in tumors.[1] It achieves this by downregulating the expression of Colony Stimulating Factor 1 (CSF1) in tumor cells, a key factor for TAM proliferation and survival.[1]

-

Anti-Angiogenic Effects: The inhibitor decreases the production of Platelet-Derived Growth Factor (PDGF) in tumor cells, which in turn inhibits the PDGFRβ and MEK1/2 signaling pathways in endothelial cells, crucial for the formation of new blood vessels.[1]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound, based on the foundational study by Yin M, et al. in Nature Communications (2020).

Cell Viability Assay

-

Cell Seeding: Cancer cell lines (e.g., A375, H526, A2780) were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound (ranging from 0.01 nM to 10,000 nM) for 5 days.

-

Viability Assessment: Cell viability was measured using a resazurin-based assay (e.g., alamarBlue). Fluorescence was quantified using a microplate reader.

-

Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software.

Western Blotting for Target Engagement

-

Cell Lysis: A375 cells were treated with this compound (0-50 nM) for 24 hours. Cells were then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated BRD4, total BRD4, c-MYC, and a loading control (e.g., β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Xenograft Mouse Models

-

Cell Implantation: 5 x 10^6 H526 or A2780 cells were subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Treatment: When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. This compound was administered orally (p.o.) at doses ranging from 0.75 to 3 mg/kg.

-

Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length x width²)/2.

-

Endpoint: The study was terminated when tumors in the control group reached a predetermined size or at the end of the treatment period. Tumor tissues were then harvested for further analysis.

Immunohistochemistry (IHC)

-

Tissue Preparation: Harvested tumor tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

-

Antigen Retrieval: Tissue sections were deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Staining: Sections were blocked and then incubated with primary antibodies against markers of interest (e.g., Ki67 for proliferation, CD68 for macrophages, CSF1).

-

Detection: A horse-radish peroxidase (HRP)-conjugated secondary antibody and a DAB substrate kit were used for visualization.

-

Imaging and Analysis: Stained slides were imaged using a microscope, and the percentage of positive cells or staining intensity was quantified.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

An In-Depth Technical Guide to NHWD-870: Target Proteins and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NHWD-870 is a potent, orally active, and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This technical guide provides a comprehensive overview of this compound's target proteins, binding affinity, and its molecular mechanisms of action. Detailed experimental methodologies and signaling pathway diagrams are presented to support further research and drug development efforts.

Target Proteins and Binding Affinity

This compound selectively targets the bromodomains of the BET family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[2] These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription.

Quantitative Binding Affinity Data

The binding affinity of this compound for its target proteins has been characterized by various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound.

| Target Protein | Bromodomain(s) | IC50 (nM) | Assay Type | Reference |

| BRD2, BRD3, BRD4 | Not Specified | 2.7 | Biochemical Assay | [2] |

| BRD4 | BD1 | 0.34 | Protein Binding Assay | [3] |

| BRD4 | BD1 + BD2 | 0.64 | Protein Binding Assay | [3] |

| BRDT | BD1 | 0.69 | Protein Binding Assay | [3] |

| SCLC Cell Line | N/A | 1.579 | Cell Viability Assay | [4] |

| A375 Melanoma Cells | N/A | 2.46 | Cell Viability Assay | [2] |

Experimental Protocols

The following sections outline the general methodologies employed in the characterization of this compound.

Biochemical Binding Assays (General Protocol)

Biochemical assays are utilized to determine the direct inhibitory effect of this compound on the binding of BET bromodomains to acetylated histone peptides. Commonly used formats include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen assays.

Experimental Workflow for a TR-FRET Binding Assay

Caption: A generalized workflow for determining binding affinity using a TR-FRET assay.

Principle of TR-FRET: This assay measures the proximity of two molecules. A BET bromodomain protein is typically labeled with a donor fluorophore (e.g., Europium), and an acetylated histone peptide is labeled with an acceptor fluorophore. When these two molecules interact, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. This compound competes with the acetylated peptide for binding to the bromodomain, thus disrupting FRET and causing a decrease in the acceptor signal.

Cell-Based Assays

2.2.1. Cell Viability Assays (General Protocol) Cell viability assays, such as MTT or CCK-8 assays, are used to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.[4]

Experimental Workflow for a Cell Viability Assay

Caption: A standard workflow for assessing the effect of this compound on cancer cell viability.

2.2.2. Western Blotting (General Protocol) Western blotting is employed to analyze the protein levels of downstream targets of BET inhibition, such as c-MYC and phosphorylated BRD4.

Protocol Steps:

-

Cell Lysis: Treated and untreated cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-c-MYC, anti-p-BRD4).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The signal is detected using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Models (General Protocol)

To evaluate the anti-tumor efficacy of this compound in a living organism, human cancer cells are implanted into immunocompromised mice to form tumors.

Protocol Steps:

-

Cell Implantation: A specific number of human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound orally at a specified dose and schedule.[5]

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting the transcriptional activity of BET proteins, leading to the downregulation of key oncogenes and cell cycle regulators.

BRD4/STRADA/CCND1 Axis in Small Cell Lung Cancer (SCLC)

In SCLC, this compound has been shown to suppress tumor proliferation by modulating the BRD4/STRADA/CCND1 axis.[6][7] Inhibition of BRD4 leads to a decrease in the expression of STRADA and Cyclin D1 (CCND1), which are critical for cell cycle progression.[6][7]

Caption: The BRD4/STRADA/CCND1 signaling pathway inhibited by this compound in SCLC.

BRD4/HIF1α/CSF1 Axis in the Tumor Microenvironment

This compound can also modulate the tumor microenvironment by inhibiting the proliferation of tumor-associated macrophages (TAMs).[8] This is achieved by BRD4 inhibition, which downregulates the expression of Hypoxia-Inducible Factor 1-alpha (HIF1α).[8] Reduced HIF1α levels, in turn, repress the transcription of Colony-Stimulating Factor 1 (CSF1), a key cytokine for TAM survival and proliferation.[8]

Caption: Inhibition of the BRD4/HIF1α/CSF1 axis by this compound, leading to reduced TAM proliferation.

Conclusion

This compound is a highly potent BET inhibitor with significant anti-cancer and immunomodulatory activities. Its well-defined target profile and mechanisms of action make it a promising candidate for further preclinical and clinical development. This guide provides a foundational understanding of this compound's properties and the methodologies used for its characterization, serving as a valuable resource for the scientific community.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. The novel BRDT inhibitor NHWD870 shows potential as a male contraceptive in mice: A novel inhibition of BRDT for male contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound suppresses tumor proliferation via the BRD4/STRADA/CCND1 axis in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound suppresses tumor proliferation via the BRD4/STRADA/CCND1 axis in small cell lung cancer. | Read by QxMD [read.qxmd.com]

- 8. Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship Studies of NHWD-870

For Researchers, Scientists, and Drug Development Professionals

Abstract

NHWD-870 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating significant promise in preclinical cancer models. This document provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing its mechanism of action, binding affinities, and cellular activities. It is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, offering insights into the chemical features driving the potency and selectivity of this compound class. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1] These proteins recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci. Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, most notably cancer, making them attractive therapeutic targets.[1]

This compound has emerged as a highly potent, orally active, and selective inhibitor of the BET family.[2] It has demonstrated robust anti-tumor efficacy in a range of preclinical cancer models, including small cell lung cancer, triple-negative breast cancer, and ovarian cancer.[1][2] The therapeutic effects of this compound are attributed to its ability to disrupt BET protein-mediated gene transcription, leading to the downregulation of key oncogenes such as c-MYC.[2][3] Furthermore, this compound exhibits a multifaceted mechanism of action that extends beyond direct effects on tumor cells to include modulation of the tumor microenvironment, specifically by suppressing the proliferation of tumor-associated macrophages (TAMs).[1][3]

This guide provides a detailed examination of the SAR of this compound, building upon the optimization of its predecessor, BMS-986158. By analyzing the biochemical and cellular activities of a series of analogs, we aim to elucidate the key structural motifs responsible for the high potency of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from the structure-activity relationship studies of this compound and its analogs.

Table 1: Biochemical Activity of this compound and Analogs against BRD4 (BD1+BD2)

| Compound | IC50 (nM)[4] |

| BMS-986158 | Not explicitly stated, but used as a reference |

| NHWD-530 | >1000 |

| NHWD-540 | >1000 |

| NHWD-560 | >1000 |

| NHWD-830 | 10 - 100 |

| NHWD-840 | 10 - 100 |

| NHWD-850 | 1 - 10 |

| NHWD-860 | 1 - 10 |

| This compound | 2.7 |

Table 2: Cellular Activity of this compound and Analogs in Cancer Cell Lines

| Compound | Cell Line | Assay Type | IC50 (nM)[4] |

| JQ1 | NCI-H211 (SCLC) | alamarBlue | 102 |

| BMS-986158 | NCI-H211 (SCLC) | alamarBlue | 6.6 |

| This compound | NCI-H211 (SCLC) | alamarBlue | 2.0 |

| JQ1 | MDA-MB-231 (TNBC) | alamarBlue | 65 |

| BMS-986158 | MDA-MB-231 (TNBC) | alamarBlue | 5.0 |

| This compound | MDA-MB-231 (TNBC) | alamarBlue | 1.6 |

Table 3: Comparative Cellular Activity of this compound and Other BET Inhibitors in A375 Melanoma Cells

| Compound | IC50 (nM)[4] |

| I-BET151 | 55.5 |

| GSK-525762 | 35.6 |

| OTX-015 | 34.8 |

| This compound | 2.46 |

Table 4: In Vivo Efficacy of this compound

| Cancer Model | Dosage (p.o.) | Outcome[2] |

| Small Cell Lung Cancer | 0.75-3 mg/kg | Strong anti-tumor activity |

| Triple Negative Breast Cancer | Not specified | Potent tumor suppressive efficacy |

| Ovarian Cancer | Not specified | Potent tumor suppressive efficacy |

Structure-Activity Relationship (SAR) Analysis

The development of this compound stemmed from the structural optimization of the clinical-stage BET inhibitor BMS-986158. The SAR studies focused on modifying specific moieties of the parent compound to enhance potency.

The initial analogs, NHWD-530, NHWD-540, and NHWD-560, which were modifications of the BMS-986158 core, exhibited a significant loss of activity, with IC50 values against BRD4 exceeding 1000 nM. This suggests that the core structure of BMS-986158 is critical for binding to the bromodomain.

Subsequent modifications leading to NHWD-830 resulted in a substantial improvement in potency (IC50 between 10-100 nM). Further refinements of the methylindazole series, including NHWD-840, NHWD-850, and NHWD-860, led to compounds with IC50 values in the low nanomolar range (1-10 nM). The culmination of this optimization was this compound, which demonstrated the most potent biochemical activity with an IC50 of 2.7 nM against BRD4 (BD1+BD2).[4]

The cellular activity of these compounds mirrored their biochemical potency. In both NCI-H211 small cell lung cancer and MDA-MB-231 triple-negative breast cancer cell lines, this compound displayed superior anti-proliferative activity compared to both JQ1 and the parent compound BMS-986158.[4] Specifically, this compound was approximately 50-fold more potent than JQ1 and about 3-fold more potent than BMS-986158 in these cell-based assays.[4]

Furthermore, when compared to other clinical-stage BET inhibitors such as I-BET151, GSK-525762, and OTX-015 in A375 melanoma cells, this compound was found to be approximately 14- to 23-fold more potent.[4] These findings underscore the success of the medicinal chemistry efforts in optimizing the structure of BMS-986158 to yield a highly potent BET inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for this compound evaluation.

Detailed Experimental Protocols

While the precise, detailed protocols used in the original studies of this compound are not publicly available, this section provides generalized methodologies for the key experiments cited, based on standard laboratory practices.

BRD4 Inhibition Assay (Biochemical)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the BRD4 protein.

-

Principle: A competitive binding assay, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen, is used. A biotinylated histone peptide acetylated at a specific lysine residue is incubated with a GST-tagged BRD4 bromodomain protein and a lanthanide-labeled anti-GST antibody. A fluorescently labeled streptavidin serves as the acceptor. When the complex is intact, FRET occurs. Test compounds compete with the histone peptide for binding to BRD4, disrupting the complex and reducing the FRET signal.

-

Procedure:

-

Prepare a serial dilution of the test compounds in assay buffer.

-

In a 384-well plate, add the BRD4 protein, the biotinylated histone peptide, and the test compound or vehicle control.

-

Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.

-

Add the TR-FRET detection reagents (e.g., europium-labeled anti-GST antibody and streptavidin-APC).

-

Incubate for another period (e.g., 60 minutes) in the dark.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

-

Cell Viability Assay (alamarBlue)

-

Objective: To assess the effect of test compounds on the proliferation and viability of cancer cells.

-

Principle: The alamarBlue assay measures the metabolic activity of viable cells. The active ingredient, resazurin, is a non-toxic, cell-permeable blue dye that is reduced to the fluorescent pink compound, resorufin, by metabolically active cells. The amount of resorufin produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds or vehicle control and incubate for a specified period (e.g., 72 hours).

-

Add alamarBlue reagent (10% of the culture volume) to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the fluorescence or absorbance of each well using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

Western Blot Analysis

-

Objective: To determine the effect of test compounds on the expression levels of specific proteins (e.g., c-MYC, phosphorylated BRD4).

-

Procedure:

-

Treat cancer cells with the test compounds at various concentrations for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-c-MYC, anti-phospho-BRD4) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

-

In Vivo Xenograft Mouse Model

-

Objective: To evaluate the anti-tumor efficacy of test compounds in a living organism.

-

Procedure:

-

Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the mice via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

CSF1 Expression Assay (ELISA)

-

Objective: To quantify the concentration of Colony-Stimulating Factor 1 (CSF1) in cell culture supernatants or tumor lysates.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for CSF1 and incubate overnight.

-

Wash the plate and block with a blocking buffer.

-

Add standards and samples (cell culture supernatant or tumor lysate) to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubate and wash the plate.

-

Add a substrate solution to produce a colorimetric reaction.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the CSF1 concentration in the samples based on the standard curve.

-

Tumor-Associated Macrophage (TAM) Proliferation Assay

-

Objective: To assess the effect of test compounds on the proliferation of TAMs.

-

Procedure:

-

Isolate TAMs from tumors of xenograft models or generate them in vitro by co-culturing monocytes with cancer cell-conditioned media.

-

Plate the TAMs in a 96-well plate.

-

Treat the cells with the test compounds at various concentrations.

-

Assess proliferation using methods such as BrdU incorporation assay or by staining for the proliferation marker Ki67 followed by flow cytometry or high-content imaging.

-

Conclusion

The structure-activity relationship studies of this compound have successfully identified a highly potent and selective BET inhibitor with a promising preclinical profile. The systematic medicinal chemistry optimization of the BMS-986158 scaffold has led to the discovery of this compound, which demonstrates superior biochemical and cellular activity compared to its predecessors and other clinical-stage BET inhibitors. Its multifaceted mechanism of action, targeting both tumor cells and the tumor microenvironment, positions this compound as a compelling candidate for further clinical development in the treatment of various cancers. The data and methodologies presented in this guide offer a valuable resource for the scientific community engaged in the ongoing efforts to develop novel epigenetic therapies.

References

- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 2. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]

- 3. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

In-Depth Technical Guide: NHWD-870 Selectivity Profile Against BET Bromodomains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of NHWD-870, a potent and orally active inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document details its inhibitory activity, the experimental methodologies used for its characterization, and its impact on key signaling pathways.

Quantitative Selectivity Profile

This compound has been identified as a selective inhibitor of the BET family of bromodomains, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2][3][4] While the compound is known to bind to all members of the BET family, specific inhibitory concentrations for BRD2, BRD3, and BRDT are not publicly available. The most potent activity has been reported against BRD4.[1][2][3][4]

| Target | IC50 (nM) | Notes |

| BRD4 | 2.7[1][2][3][4] | - |

| BRD2 | Data not available | Known to bind to BRD2[1][2][3][4] |

| BRD3 | Data not available | Known to bind to BRD3[1][2][3][4] |

| BRDT | Data not available | Known to bind to BRDT[1][2][3][4] |

| hERG Channel | 5400[2] | Exhibits mild inhibition. |

Table 1: Summary of this compound In Vitro Inhibitory Activity.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound against BET bromodomains typically involves robust, high-throughput screening assays. The following are representative protocols for two common methods used in the field: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen assays.

Representative Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol

TR-FRET assays are a common method for measuring the binding affinity of inhibitors to their target proteins. This protocol is a representative example of how the IC50 of an inhibitor like this compound against a BET bromodomain could be determined.

Objective: To determine the concentration of this compound that inhibits 50% (IC50) of the binding of a fluorescently labeled ligand to a BET bromodomain.

Materials:

-

His-tagged BET bromodomain protein (e.g., BRD4)

-

Biotinylated histone peptide ligand (e.g., H4K5/8/12/16ac)

-

Terbium-conjugated anti-His antibody (Donor)

-

Streptavidin-conjugated fluorophore (e.g., d2) (Acceptor)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)

-

This compound compound in DMSO

-

384-well low-volume black plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

-

Reagent Preparation:

-

Prepare a solution of the His-tagged BET bromodomain and the Terbium-conjugated anti-His antibody in Assay Buffer.

-

Prepare a solution of the biotinylated histone peptide and Streptavidin-conjugated fluorophore in Assay Buffer.

-

-

Assay Plate Setup:

-

Add the this compound dilutions to the wells of the 384-well plate.

-

Add the BET bromodomain/anti-His antibody solution to all wells.

-

Add the histone peptide/streptavidin-fluorophore solution to all wells to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (Acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

NHWD-870: A Technical Guide to its Anti-Proliferative Effects in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NHWD-870, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, and its role in curbing tumor cell proliferation. This document details the mechanism of action, presents key quantitative data, outlines experimental methodologies, and visualizes the critical signaling pathways affected by this compound.

Core Mechanism of Action

This compound exerts its anti-tumor effects primarily by targeting BRD4, a key epigenetic reader protein.[1][2][3][4] By binding to the bromodomains of BRD4, this compound prevents its interaction with acetylated histones, thereby inhibiting the transcription of key oncogenes, most notably c-MYC.[1][2][3][4][5] This direct action on cancer cells leads to a significant suppression of cell growth and proliferation.[1][2][3][4][5]

Beyond its direct impact on tumor cells, this compound remodels the tumor microenvironment. It has been shown to block the proliferation of tumor-associated macrophages (TAMs) by downregulating the expression and secretion of Macrophage Colony-Stimulating Factor (CSF1) from cancer cells.[1][4] This is achieved through the suppression of Hypoxia-Inducible Factor 1-alpha (HIF1α), a downstream target of BRD4.[1][4][6]

Quantitative Efficacy of this compound

This compound has demonstrated superior potency compared to other clinical-stage BET inhibitors.[1][4][6] The following tables summarize its inhibitory concentrations.

Table 1: Biochemical and Cellular Inhibitory Potency of this compound

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| BRD4 (BD1 + BD2) | Biochemical Assay | 2.7 | [1][3] |

| A375 (Melanoma) | Cell Viability Assay | 2.46 | [2][3][7] |

| H211 (SCLC) | Cell Viability Assay | Data not specified | [8] |

| MDA-MB-231 (TNBC) | Cell Viability Assay | Data not specified | [8] |

SCLC: Small Cell Lung Cancer, TNBC: Triple-Negative Breast Cancer

Table 2: Comparative Cellular Potency of BET Inhibitors in A375 Melanoma Cells

| Compound | IC50 (nM) | Reference |

| This compound | 2.46 | [8] |

| I-BET151 | 55.5 | [8] |

| GSK-525762 | 35.6 | [8] |

| OTX-015 | 34.8 | [8] |

Key Signaling Pathways Modulated by this compound

This compound impacts multiple signaling cascades to exert its anti-proliferative effects. The primary pathways are visualized below.

References

- 1. Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. file.glpbio.com [file.glpbio.com]

- 8. researchgate.net [researchgate.net]

The Potent BET Inhibitor NHWD-870: A Technical Overview of its Impact on c-MYC and Other Oncogenic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

NHWD-870 is a potent and selective, orally active inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating significant promise in preclinical cancer models. This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, with a primary focus on its impact on the pivotal oncogene c-MYC and other associated signaling pathways. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the compound's mechanism of action to support ongoing research and development efforts in oncology.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[1] These proteins recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein activity is a hallmark of numerous cancers, often leading to the overexpression of key oncogenes, including c-MYC.[2][3]

This compound has emerged as a highly potent BET inhibitor, demonstrating greater efficacy than several BET inhibitors in clinical development.[4][5] It selectively binds to the bromodomains of BET proteins, with a high affinity for BRD4, effectively displacing them from chromatin and leading to the suppression of target gene expression.[1][6][7] This guide delves into the specifics of this compound's mechanism, its quantitative effects on cancer cells, and the experimental basis for these findings.

Mechanism of Action: Targeting the Core of Oncogenic Transcription

The primary anti-cancer activity of this compound stems from its direct inhibition of BRD4. By competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains, this compound prevents its association with chromatin. This leads to a significant reduction in the transcription of BRD4-dependent genes, most notably the c-MYC oncogene.[2][4][5]

The downregulation of c-MYC by this compound initiates a cascade of anti-proliferative and pro-apoptotic effects.[1][4] Furthermore, the therapeutic impact of this compound extends beyond direct c-MYC inhibition, influencing a network of other oncogenic pathways and modulating the tumor microenvironment.

Impact on Key Oncogenic Signaling Pathways

This compound has been shown to downregulate several critical signaling pathways involved in tumor growth and survival:

-

STAT1/MYC Signaling: this compound inhibits tumor cell growth by downregulating the STAT1/MYC signaling pathway.[1][6][7]

-

PDGFRβ and MEK1/2 Signaling: The compound has been observed to decrease signaling through the PDGFRβ and MEK1/2 pathways in both tumor and endothelial cells, suggesting an anti-angiogenic effect.[1][6][7]

-

BRD4/STRADA/CCND1 Axis: In small cell lung cancer (SCLC), this compound has been shown to suppress tumor proliferation by regulating the BRD4/STRADA/CCND1 axis, leading to cell cycle arrest at the G1/S transition.[8]

Modulation of the Tumor Microenvironment

A significant aspect of this compound's efficacy lies in its ability to remodel the tumor microenvironment, particularly by affecting tumor-associated macrophages (TAMs).

-

CSF1-CSF1R Axis: this compound reduces the expression and secretion of macrophage colony-stimulating factor (CSF1) by tumor cells.[4][5] This is achieved through the suppression of BRD4 and its downstream target, Hypoxia-Inducible Factor 1α (HIF1α), which in turn inhibits the proliferation of TAMs.[4][5] By disrupting the CSF1-CSF1R signaling axis, this compound diminishes the supportive role of TAMs in tumor progression.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| BRD4 (BD1 + BD2) | Biochemical Assay | 2.7 nM | [1][6][7] |

| A375 (Melanoma) | Cell Viability | 2.46 nM | [1][6][7] |

| SCLC Cell Lines | MTT Assay | 1.579 nM | [9] |

| hERG Channel | Inhibition Assay | 5.4 µM | [1][6][7] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Administration | Dosage | Outcome | Reference |

| Xenograft Mouse Models (SCLC, TNBC, Ovarian) | Oral (p.o.) | 0.75-3 mg/kg | Strong anti-tumor activity | [6] |

| Subcutaneously Implanted H526 and A2780 Tumors | Oral (p.o.) | Not Specified | Reduced number of TAMs | [1][6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Cell Viability and Proliferation Assays

-

MTT Assay: To assess the effect of this compound on cell viability, various cancer cell lines (e.g., H526, A2780, ES-2, MDA-MB231) were seeded in 96-well plates and treated with a range of concentrations of this compound or a control compound (e.g., JQ1) for a specified period (e.g., 5 days).[10] Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals. The crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to untreated controls.

-

Clonogenic Assay: To evaluate the long-term proliferative capacity of cancer cells after treatment, cells were seeded at a low density in 6-well plates and treated with this compound or a control for a defined period (e.g., 5 days).[10] The medium was then replaced with fresh, drug-free medium, and the cells were allowed to grow until visible colonies formed (typically 14-18 days). Colonies were then fixed with a solution like methanol and stained with crystal violet. The number and size of the colonies were quantified to assess the impact of the compound on the clonogenic survival of the cells.[3]

Western Blot Analysis

To determine the effect of this compound on protein expression levels, cancer cell lines were treated with various concentrations of the compound for a specified duration (e.g., 24 hours).[10]

-

Cell Lysis: After treatment, cells were harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a Bradford assay.[3]

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[3]

-

Immunoblotting: The membranes were blocked with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the proteins of interest (e.g., p-BRD4, BRD4, c-MYC, GAPDH).[10] After washing, the membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH was typically used as a loading control to ensure equal protein loading.[10]

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of this compound in a living organism, xenograft mouse models are commonly used.

-

Tumor Implantation: Human cancer cells (e.g., H526, A2780) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[1][6]

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives this compound, typically via oral gavage, at specified doses and schedules. The control group receives a vehicle solution.[6]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess biomarkers like TAM infiltration (e.g., CD68 staining).[5]

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Caption: this compound inhibits BRD4, leading to downregulation of c-MYC and reduced cell proliferation.

Caption: this compound inhibits the BRD4-HIF1α axis, reducing CSF1 secretion and TAM proliferation.

Conclusion

This compound is a potent BET inhibitor with a multifaceted mechanism of action that extends beyond the direct suppression of the c-MYC oncogene. Its ability to disrupt multiple oncogenic signaling pathways and modulate the tumor microenvironment underscores its potential as a promising therapeutic agent for a broad range of cancers. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and other BET inhibitors in oncology. Further investigation into the clinical efficacy and safety of this compound is warranted to translate these promising preclinical findings into patient benefits.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. Co-targeting BET bromodomain BRD4 and RAC1 suppresses growth, stemness and tumorigenesis by disrupting the c-MYC-G9a-FTH1axis and downregulating HDAC1 in molecular subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.glpbio.com [file.glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound suppresses tumor proliferation via the BRD4/STRADA/CCND1 axis in small cell lung cancer. | Read by QxMD [read.qxmd.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

NHWD-870: A Technical Whitepaper on its Potential as a Non-Hormonal Male Contraceptive

For Researchers, Scientists, and Drug Development Professionals

Abstract

NHWD-870, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a promising candidate for a novel, reversible, non-hormonal male contraceptive.[1][2] Initially developed as an anti-cancer agent, its mechanism of action via inhibition of BET proteins, particularly BRDT, a testis-specific bromodomain protein, has demonstrated significant potential in preclinical models to disrupt spermatogenesis and induce a reversible contraceptive effect.[1][2] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and available pharmacokinetic and toxicological data. Detailed experimental protocols and structured quantitative data are presented to support further research and development of this compound as a male contraceptive.

Introduction

The development of novel, non-hormonal male contraceptives is a significant unmet need in reproductive health. Current male contraceptive options are limited to condoms and vasectomy, highlighting the demand for reversible, safe, and effective alternatives. Small molecule inhibitors targeting key regulators of spermatogenesis represent a promising avenue of research. The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic readers that play a crucial role in transcriptional regulation.[3] Inhibition of these proteins has shown therapeutic potential in oncology and, more recently, in male contraception.[1][2][4]

This compound is a potent BET inhibitor that has been shown to bind to the bromodomains of BRD2, BRD3, BRD4, and BRDT.[5][6][7] Its ability to induce a complete and reversible contraceptive effect in animal models at low doses makes it a compelling candidate for further investigation.[1][2] This whitepaper will delve into the technical details of this compound, providing a foundation for its continued evaluation as a potential male contraceptive.

Mechanism of Action

This compound functions as a competitive inhibitor of the acetyl-lysine binding pockets of BET bromodomains. This prevents the recruitment of transcriptional machinery to chromatin, thereby modulating the expression of key genes involved in cell proliferation and differentiation. In the context of male contraception, the primary target is believed to be BRDT, a testis-specific bromodomain protein essential for spermatogenesis.

Signaling Pathway

The proposed mechanism of this compound's contraceptive effect involves the inhibition of BRDT, leading to downstream effects on gene expression necessary for sperm development and maturation. While the detailed pathway is still under investigation, it is hypothesized to be similar to that of other BET inhibitors like JQ1.[1]

Caption: Proposed mechanism of action of this compound in inducing a contraceptive effect.

Quantitative Data

In Vitro Potency

| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| This compound | BRD4 (BD1+BD2) | 2.7 | - | Biochemical Assay | [8] |

| This compound | - | 2 | NCI-H211 (SCLC) | AlamarBlue Assay | [8] |

| This compound | - | 1.6 | MDA-MB231 (TNBC) | AlamarBlue Assay | [8] |

| This compound | - | 2.46 | A375 (Melanoma) | AlamarBlue Assay | [4][8] |

| JQ1 | - | 102 | NCI-H211 (SCLC) | AlamarBlue Assay | [8] |

| JQ1 | - | 65 | MDA-MB231 (TNBC) | AlamarBlue Assay | [8] |

In Vivo Efficacy (Contraception)

| Species | Dose | Dosing Regimen | Effect | Reversibility | Reference |

| Mice | 4 mg/kg | Intraperitoneal injection for 3 weeks | Contraceptive effect | Fertility restored after drug withdrawal | [1] |

| Mice | 50 mg/kg (JQ1) | Intraperitoneal injection for 6 weeks | Contraceptive effect | - | [1] |

Pharmacokinetics

| Species | Metric | Value | Reference |

| Mouse, Rat, Dog, Monkey, Human | Half-life (in liver microsomes) | 21 - 39 min | [4] |

Experimental Protocols

In Vitro Protein Binding Assay

-

Objective: To determine the binding affinity of this compound to BET bromodomains.

-

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was likely used, a common method for studying protein-protein and protein-ligand interactions. This involves a biotinylated histone H4 peptide and GST-tagged BRD4 bromodomains. The binding of the histone peptide to the bromodomain brings a donor fluorophore (Europium cryptate-labeled anti-GST antibody) and an acceptor fluorophore (streptavidin-allophycocyanin) into proximity, generating a FRET signal. The ability of this compound to inhibit this interaction is measured by a decrease in the FRET signal, from which the IC50 value is calculated.

Cell Proliferation Assay (AlamarBlue)

-

Objective: To assess the anti-proliferative effects of this compound on various cell lines.

-

Methodology: Cells (e.g., NCI-H211, MDA-MB231, A375) were seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 72 hours). AlamarBlue reagent (resazurin) was then added to the wells. Viable, metabolically active cells reduce resazurin to the fluorescent resorufin. The fluorescence was measured using a microplate reader, and the IC50 values were calculated from the dose-response curves.

Animal Mating Studies

-

Objective: To evaluate the in vivo contraceptive efficacy and reversibility of this compound.

-

Methodology:

-

Male mice were divided into control and treatment groups.

-

The treatment group received daily intraperitoneal injections of this compound (e.g., 4 mg/kg) for a defined period (e.g., 3 weeks). The control group received a vehicle.

-

Following the treatment period, each male mouse was cohabited with two female mice.

-

The females were monitored for pregnancy and litter size.

-

For reversibility studies, the treated male mice were allowed a recovery period after cessation of treatment, followed by another round of mating trials.

-

Caption: Workflow for in vivo contraceptive efficacy and reversibility studies.

Toxicology and Safety

Limited toxicological data for this compound is publicly available in the context of its contraceptive application. However, studies related to its development as a cancer therapeutic indicate a mild inhibition of the hERG channel with an IC50 of 5.4 µM.[3][6] Further comprehensive toxicology studies, including acute and chronic toxicity, genotoxicity, and reproductive toxicity, are essential to establish a safety profile for its use as a contraceptive.

Discussion and Future Directions

This compound presents a compelling profile as a potential non-hormonal male contraceptive. Its high potency as a BET inhibitor, coupled with demonstrated in vivo contraceptive efficacy and reversibility in animal models, warrants further investigation.[1][2] Key advantages include its oral activity and the lower dosage required compared to earlier generation BET inhibitors like JQ1.[1]

Future research should focus on:

-

Elucidating the detailed molecular pathway: A deeper understanding of how this compound's inhibition of BRDT specifically disrupts spermatogenesis is needed.

-

Comprehensive toxicology studies: A full safety profile must be established in accordance with regulatory guidelines for contraceptives.

-

Pharmacokinetic and pharmacodynamic modeling: Optimizing dosing regimens for sustained efficacy and minimal side effects.

-

Long-term efficacy and reversibility studies: Assessing the effects of prolonged use and the time to full recovery of fertility.

-

Clinical trials: Ultimately, human clinical trials will be necessary to determine the safety and efficacy of this compound as a male contraceptive.[1][2]

Conclusion

This compound is a promising lead compound in the development of a novel, non-hormonal male contraceptive. Its mechanism of action through BET inhibition offers a targeted approach to reversibly disrupt spermatogenesis. The data presented in this whitepaper provides a strong rationale for continued preclinical and, eventually, clinical development of this compound for male contraception.

References

- 1. The novel BRDT inhibitor NHWD870 shows potential as a male contraceptive in mice: A novel inhibition of BRDT for male contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|CAS 2115742-03-3|DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for NHWD-870 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHWD-870 is a potent, orally active, and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] As epigenetic "readers," BET proteins play a crucial role in regulating the transcription of key oncogenes. This compound exerts its anti-tumor effects by binding to the bromodomains of these proteins, thereby preventing their interaction with acetylated histones and subsequent transcriptional activation of target genes critical for cancer cell proliferation and survival, such as c-MYC.[1][3][4]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in various cancer cell lines.

Mechanism of Action

This compound demonstrates a multi-faceted mechanism of action against cancer cells. Primarily, it inhibits the transcriptional activity of BRD4, leading to the downregulation of the proto-oncogene c-MYC.[1][3] This disruption of a critical signaling pathway results in the inhibition of tumor cell growth and the induction of apoptosis.[1][2] Furthermore, this compound has been shown to modulate the tumor microenvironment by suppressing the interaction between cancer cells and tumor-associated macrophages (TAMs).[1][3] This is achieved by downregulating the expression of Colony-Stimulating Factor 1 (CSF1) in tumor cells, which is essential for the proliferation of TAMs.[3] The compound also impacts angiogenesis by decreasing the production of Platelet-Derived Growth Factor (PDGF) in tumor cells.[2]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| A375 | Melanoma | Cell Viability | 2.46 | [1][2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | 1.6 | [1] |

| H526 | Small Cell Lung Cancer | Cell Viability | N/A | [1] |

| A2780 | Ovarian Cancer | Cell Viability | N/A | [1] |

| ES-2 | Ovarian Cancer | Cell Viability | N/A | [1] |

| SCLC Cell Lines | Small Cell Lung Cancer | Cell Viability | 1.579 | [2] |

Note: "N/A" indicates that while the cell line was tested and showed sensitivity, a specific IC50 value was not provided in the referenced literature.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.01 nM to 10 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

-

Incubation:

-

Incubate the plate for 5 days at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 24-48 hours.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells.

-

For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Data Acquisition:

-

Analyze the samples by flow cytometry within 1 hour of staining.

-

Use appropriate controls (unstained, Annexin V-FITC only, PI only) to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Western Blot Analysis of BRD4 and c-MYC

This protocol details the detection of changes in BRD4 and c-MYC protein expression levels in response to this compound treatment.

Materials:

-

Treated cancer cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD4, anti-c-MYC, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells with this compound (e.g., 0-50 nM) for 24 hours.[2]

-

Lyse cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare lysates with Laemmli sample buffer, then boil for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities relative to the loading control.

-

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting the BET family of proteins. The protocols provided herein offer a framework for researchers to investigate the in vitro efficacy and molecular effects of this compound in various cancer cell line models. These assays are crucial for further preclinical development and for identifying sensitive cancer types and potential biomarkers of response.

References

Application Notes and Protocols for NHWD-870 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHWD-870 is a potent, orally active, and selective inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins.[1][2] It specifically binds to the bromodomains of BRD2, BRD3, BRD4 (with an IC50 of 2.7 nM), and BRDT.[1][2] As an epigenetic "reader," BET proteins play a crucial role in regulating gene transcription, including key oncogenes like c-MYC.[2][3] this compound has demonstrated significant anti-tumor efficacy in a variety of preclinical xenograft and syngeneic mouse models, including small cell lung cancer, ovarian cancer, triple-negative breast cancer, lymphoma, and melanoma.[1][4] Its mechanism of action involves not only the direct suppression of tumor cell proliferation and induction of apoptosis but also the modulation of the tumor microenvironment, particularly by reducing the population of tumor-associated macrophages (TAMs).[2][4] These characteristics make this compound a promising candidate for further preclinical and clinical development.

Mechanism of Action

This compound exerts its anti-cancer effects through multiple signaling pathways. Primarily, as a BET inhibitor, it prevents the binding of BRD4 to acetylated histones, leading to the transcriptional repression of key target genes.

-

Direct Tumor Cell Inhibition: this compound leads to the depletion of phosphorylated BRD4, which in turn downregulates the expression of the proto-oncogene c-MYC, a critical driver of cell proliferation.[1][4] Additionally, it has been shown to inhibit signaling pathways involving PDGFRβ and MEK1/2.[1][2]

-